molecular formula C10H8N2O4 B2642813 5-methoxy-4-nitro-1H-indole-3-carbaldehyde CAS No. 135531-94-1

5-methoxy-4-nitro-1H-indole-3-carbaldehyde

Cat. No. B2642813
CAS RN: 135531-94-1
M. Wt: 220.184
InChI Key: PHASPLYITRWNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-4-nitro-1H-indole-3-carbaldehyde is a chemical compound with the CAS Number: 135531-92-9 . It is a derivative of the indole family, which are essential and efficient chemical precursors for generating biologically active structures .


Synthesis Analysis

The synthesis of 5-methoxy-4-nitro-1H-indole-3-carbaldehyde and its derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .


Molecular Structure Analysis

The molecular formula of 5-methoxy-4-nitro-1H-indole-3-carbaldehyde is C9H8N2O3 . The InChI Key is TUWARWGEOHQXCO-UHFFFAOYSA-N .


Chemical Reactions Analysis

5-Methoxy-4-nitro-1H-indole-3-carbaldehyde and its derivatives play a significant role in multicomponent reactions (MCRs). These reactions offer access to complex molecules and are inherently sustainable . They are used in the synthesis of active molecules and are essential precursors for generating biologically active structures .


Physical And Chemical Properties Analysis

5-Methoxy-4-nitro-1H-indole-3-carbaldehyde is a yellowish to beige crystalline powder . It has a molecular weight of 192.17 . The boiling point is 408.2°C at 760 mmHg .

Mechanism of Action

While the specific mechanism of action for 5-methoxy-4-nitro-1H-indole-3-carbaldehyde is not mentioned in the retrieved papers, indole derivatives are known to be found in many natural products like indole alkaloids, fungal, and marine organisms .

Safety and Hazards

Safety information for 5-methoxy-4-nitro-1H-indole-3-carbaldehyde indicates that it has hazard statements H315 - H319 - H335 . Precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

Future Directions

The future directions for 5-methoxy-4-nitro-1H-indole-3-carbaldehyde could involve further exploration of its role in multicomponent reactions (MCRs) and the synthesis of biologically active structures . It could also be used in the development of potential anticancer immunomodulators .

properties

IUPAC Name

5-methoxy-4-nitro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-8-3-2-7-9(10(8)12(14)15)6(5-13)4-11-7/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHASPLYITRWNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-4-nitro-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.